1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
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Overview
Description
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a complex structure that includes a benzene ring substituted with chlorine, methoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be achieved through a multi-step process involving the following key steps:
Preparation of 3-(3-methoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate 3-(3-methoxyphenoxy)propyl bromide is then reacted with 1-chloro-2,3-dimethylbenzene in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has several scientific research applications:
- **Chemistry
Properties
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)18(9-8-17(13)19)22-11-5-10-21-16-7-4-6-15(12-16)20-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSOXWLPNEXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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